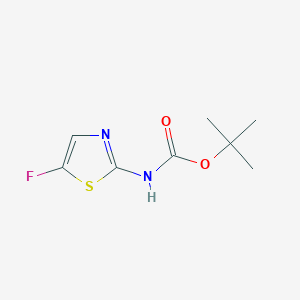

叔丁基(5-氟噻唑-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

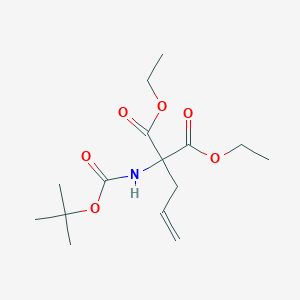

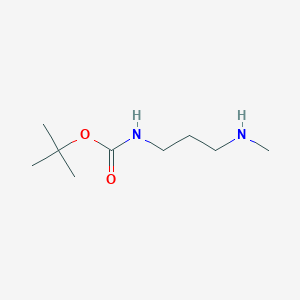

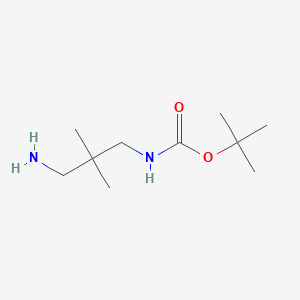

The synthesis of related compounds often involves substitution reactions, as seen in the preparation of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through two substitution reactions . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .

Molecular Structure Analysis

X-ray crystallographic analysis is a common technique for determining the molecular structure of tert-butyl compounds. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by X-ray single crystal diffraction, and the DFT-optimized structure matched the crystal structure . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

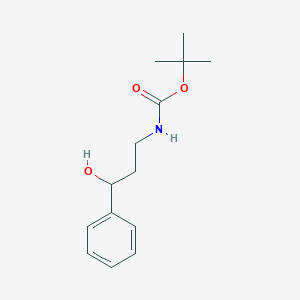

The tert-butyl group is often used as a protective group in chemical synthesis. For example, tert-butyl carbazate reacted with various reagents to afford different triazole and oxadiazole derivatives, indicating the versatility of tert-butyl compounds in chemical reactions . The tert-butyl group can also influence the electronic properties of a molecule, as seen in the bipolar materials for thermally activated delayed fluorescence, where the tert-butylcarbazole group affects the electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be influenced by the presence of the tert-butyl group and other substituents. For example, the introduction of tert-butyl and other groups can affect the antibacterial activities of thiazolidine derivatives . The electrochemical properties of materials can also be tuned by manipulating the conjugation of electron donor units, as seen in the bipolar materials based on tert-butylcarbazole .

Case Studies

Several of the papers discuss the biological activities of tert-butyl compounds. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is an important pharmaceutical intermediate , and some tert-butyl thiazolidine derivatives showed potent antibacterial activities . Additionally, the antitumor activity of a tert-butyl thiazole derivative was evaluated, showing good activity against the Hela cell line .

科学研究应用

晶体结构分析

对氯二乙炔和碘二乙炔衍生物同晶晶体结构的研究揭示了叔丁基氨基甲酸酯在研究涉及羰基的氢键和卤素键中的重要性。这些结构分析有助于理解分子间相互作用,并可以为新材料和药物的设计提供信息 (Baillargeon 等,2017 年).

生物活性化合物的合成

关于叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧苯基)氨基甲酸酯合成的研究突出了其作为奥美替尼 (AZD9291) 等化合物中间体的显着性,展示了叔丁基氨基甲酸酯在药物开发中的作用 (Zhao 等,2017 年).

材料科学和光物理学

对 2,5-双(5-叔丁基-苯并恶唑-2-基)噻吩 (BBT) 的光物理学的研究探讨了其作为聚合物和溶液研究的通用荧光团和传感器的潜力。这项研究强调了叔丁基氨基甲酸酯衍生物在开发用于传感和成像应用的新材料中的效用 (Fourati 等,2011 年).

化学方法创新

对叔丁基-2-(3,5-二氟苯基)-1-氧代-2-基)乙基)氨基甲酸酯的高度立体选择性不对称醛醇途径的研究展示了合成复杂分子的先进方法。这些构件作为新型蛋白酶抑制剂的关键中间体,突出了叔丁基氨基甲酸酯在合成治疗剂中的更广泛适用性 (Ghosh 等,2017 年).

安全和危害

The safety data sheet for “tert-Butyl (5-fluorothiazol-2-yl)carbamate” indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

属性

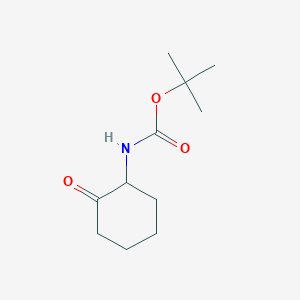

IUPAC Name |

tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMFSWGHVQKQGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474492 |

Source

|

| Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-fluorothiazol-2-yl)carbamate | |

CAS RN |

731018-54-5 |

Source

|

| Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)